2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
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Description
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is an organic compound belonging to the family of benzothiazolones. It has been used in various scientific research applications, as well as in laboratory experiments. This compound has a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their diverse pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, in particular, are potential antitumor agents. Some benzothiazole compounds are in clinical use for treating various diseases. The structural simplicity and ease of synthesis make benzothiazoles attractive for developing chemical libraries aimed at drug discovery, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).
Importance in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. These activities include antiviral, antimicrobial, antiallergic, anti-tumor, and anti-inflammatory effects. Their structural variability and less toxic effects enhance their applications in developing new therapeutic agents (Bhat & Belagali, 2020).
Synthesis and Transformations
The synthesis and transformations of 2-amino and 2-mercapto substituted benzothiazoles, covering literature since 2015, have been a focus due to their biological activity and demand in industry. New synthesis methods, including green chemistry principles, allow for easy functionalization of benzothiazoles, serving as building blocks for organic and organoelement synthesis, including pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).
Anticancer Applications
Recent research has emphasized the structural modifications of benzothiazole scaffolds to develop new antitumor agents. Various benzothiazole derivatives, including conjugate systems, have shown promising anticancer activity. These developments indicate the potential of benzothiazole derivatives in cancer chemotherapy, with ongoing studies to fully characterize their toxicity and safety for clinical use (Ahmed et al., 2012).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and derivatives serve as substantial classes of compounds in pharmaceutical chemistry, showing therapeutic capabilities against a range of pathogens. The exploration of benzothiazole derivatives against multi-drug resistant pathogens and viruses like SARS-CoV-2 has highlighted their potential as new antimicrobial or antiviral agents for clinical development (Elamin, Elaziz, & Abdallah, 2020).
properties
IUPAC Name |
2-amino-6-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIWBGTVLJDDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1Br)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732351 |
Source
|
Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001648-73-2 |
Source
|
Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.